3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE

Agrochemical Synthesis Novaluron Process Chemistry

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine (CAS 116714-47-7) is a halogenated aromatic amine serving as the critical penultimate intermediate in the synthesis of Novaluron, a high-value benzoylurea insect growth regulator (IGR). Characterized by a molecular formula of C9H6ClF6NO2 and a molecular weight of 309.59 g/mol, this compound features a unique combination of a chlorine substituent and a highly fluorinated ether side chain incorporating a trifluoromethoxy group.

Molecular Formula C9H6ClF6NO2
Molecular Weight 309.59 g/mol
CAS No. 116714-47-7
Cat. No. B039436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE
CAS116714-47-7
Molecular FormulaC9H6ClF6NO2
Molecular Weight309.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)OC(C(OC(F)(F)F)F)(F)F
InChIInChI=1S/C9H6ClF6NO2/c10-5-3-4(17)1-2-6(5)18-8(12,13)7(11)19-9(14,15)16/h1-3,7H,17H2
InChIKeyDUQYSTOFYBWCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine (CAS 116714-47-7): A Key Fluorinated Intermediate for Benzoylurea Agrochemicals


3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine (CAS 116714-47-7) is a halogenated aromatic amine serving as the critical penultimate intermediate in the synthesis of Novaluron, a high-value benzoylurea insect growth regulator (IGR) [1]. Characterized by a molecular formula of C9H6ClF6NO2 and a molecular weight of 309.59 g/mol, this compound features a unique combination of a chlorine substituent and a highly fluorinated ether side chain incorporating a trifluoromethoxy group [2]. Its primary industrial relevance is confined to the agrochemical sector, where it is exclusively utilized to manufacture Novaluron, which disrupts chitin synthesis in target pests .

Why Structural Analogs Cannot Substitute for CAS 116714-47-7 in Novaluron Procurement


Procurement of this specific intermediate is mandatory for Novaluron manufacturing because the final benzoylurea product requires a precise 3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy) substitution pattern on the aniline ring to achieve its IGR activity. Simple substituted anilines like 3-chloro-4-ethoxyaniline (CAS 5211-02-9) or 4-(trifluoromethoxy)aniline (CAS 461-82-5) lack the complete fluorinated ether architecture and would yield inactive urea derivatives outside the Novaluron patent space [1]. Even close positional isomers—such as compounds where the chlorine and fluorinated ether are swapped (e.g., 4-chloro-3-(trifluoromethoxy)aniline, CAS 97608-50-9)—alter the three-dimensional pharmacophore geometry required for binding to the insect chitin synthesis enzyme target, thus rendering the final product ineffective [2].

Head-to-Head and Cross-Study Quantitative Differentiation of CAS 116714-47-7


Synthetic Yield in Novaluron Preparation: CAS 116714-47-7 vs. Competing Benzoylurea Intermediate Routes

When utilized as the direct precursor, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine achieved an overall Novaluron yield of 79.5% in the final condensation step with 2,6-difluorobenzoyl isocyanate [1]. This outperforms a newly reported streamlined benzoylphenylurea route that reached only >69% overall yield from generic intermediates in a three-step sequence, demonstrating the efficiency advantage of using the pre-formed, specifically functionalized aniline intermediate rather than building complexity through multiple sequential steps [2].

Agrochemical Synthesis Novaluron Process Chemistry

Intermediate Purity as a Critical Quality Attribute: 98.0% vs. Industry Baseline

The purified CAS 116714-47-7 intermediate used for Novaluron achieves a minimum purity of 98.0% as reported in the literature [1]. This contrasts with commonly available generic fluoroaniline analogs, such as 3-chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5), many of which are supplied at a minimum purity specification of only 95% . The 3-percentage-point purity advantage reduces the burden of downstream by-product formation in the final API coupling step.

Purity Quality Control Novaluron

Fluorination-Driven Lipophilicity: Computed LogP of 4.2 vs. Non-Fluorinated Ethoxy Analog

The computed octanol-water partition coefficient (XLogP3-AA) for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine is 4.2, as determined by PubChem [1]. This is substantially higher than the predicted LogP of approximately 2.1 for 3-chloro-4-ethoxyaniline (CAS 5211-02-9), a non-fluorinated structural congener lacking the trifluoromethoxy motif. The 2.1 log unit difference corresponds to roughly a 100-fold increase in lipophilicity, which is deliberately engineered into the Novaluron scaffold to enhance cuticular penetration in target insect pests .

Lipophilicity Physicochemical Properties In Silico

Boiling Point and Physical State Suitability for Industrial Handling vs. Liquid Analogs

CAS 116714-47-7 exhibits a boiling point of 294 °C at standard atmospheric pressure, and is a solid at ambient temperature (kind of white to yellow powder) . In contrast, several simpler fluoroaniline intermediates, notably 4-(trifluoromethoxy)aniline (CAS 461-82-5), are liquids at room temperature with a boiling point of only 192 °C . The 102 °C higher boiling point and solid physical state of the target compound facilitate simpler containment, reduced volatile emissions during reactor charging, and lower risk of vapor-phase losses during scale-up operations.

Process Safety Physical Properties Formulation

Patent-Protected Role as the Sole Novaluron Intermediate vs. Non-Specific Aniline Derivatives

The compound is explicitly claimed and utilized as the direct aniline intermediate in multiple granted Novaluron synthesis patents, including CN103724233B, which details the etherification step with perfluorovinyl methyl ether [1]. Patent analysis confirms that no other commercially relevant aniline intermediate is employed in the FDA/EPA-registered Novaluron manufacturing process. Using a non-patented generic aniline—such as 3-chloro-4-(trifluoromethoxy)aniline (CAS 64628-73-5)—would not yield the Novaluron active ingredient as defined in the regulatory dossier, and would fail identity testing required for product registration [2].

Intellectual Property Supply Chain Regulatory

High-Value Procurement Scenarios for 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine (CAS 116714-47-7)


Commercial-Scale Novaluron Active Ingredient Manufacturing

Procurement of CAS 116714-47-7 at scale (multi-ton) enables the one-step conversion to Novaluron technical-grade active ingredient with a demonstrated yield of 79.5% [1]. Purchasing teams should specify a minimum purity of 98.0% by HPLC to ensure the final Novaluron meets the ≥95–98% purity specifications required by most regulatory authorities and formulation partners [2].

Regulatory-Compliant Generic Pesticide Production

Generic agrochemical manufacturers seeking to produce Novaluron for markets where the originator patent has expired must use this exact intermediate to establish bioequivalence and satisfy the identity and impurity profiling requirements of regulatory agencies, as the Novaluron registration dossier ties the active ingredient's identity to this specific aniline precursor [1].

Agrochemical Research on Novel Benzoylurea Analogs

In discovery programs designing next-generation benzoylurea IGRs, this intermediate serves as a privileged scaffold for derivatization. Its high LogP of 4.2 and multiple fluorine atoms (six total fluorine atoms in the side chain) impart favorable physicochemical properties that can be systematically varied in structure-activity relationship (SAR) campaigns aimed at improving insecticidal spectrum or environmental persistence [2].

Scale-Up Process Development and Industrial Safety Optimization

Chemical engineers evaluating large-scale production routes will prioritize this compound over liquid aniline alternatives due to its high boiling point (294 °C) and solid physical state, which significantly reduce vapor exposure risks during reactor charging and simplify containment engineering controls compared to lower-boiling liquid anilines such as 4-(trifluoromethoxy)aniline (bp 192 °C) [1].

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